Proanthocyanidin A2 is a natural product found in Cinnamomum iners, Litchi chinensis, and other organisms with data available.
See also: Litchi fruit (part of).
Procyanidin A2
CAS No.: 41743-41-3
Cat. No.: VC21341267
Molecular Formula: C30H24O12
Molecular Weight: 576.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41743-41-3 |
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Molecular Formula | C30H24O12 |
Molecular Weight | 576.5 g/mol |
IUPAC Name | (1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
Standard InChI | InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 |
Standard InChI Key | NSEWTSAADLNHNH-LSBOWGMISA-N |
Isomeric SMILES | C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES | C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES | C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Melting Point | 300 °C |
Chemical Structure and Properties
Procyanidin A2 is a proanthocyanidin formed through the condensation of (-)-epicatechin units. Its chemical formula is C30H24O12 with a molecular weight of 576.5 g/mol . Unlike B-type proanthocyanidins that are joined via C4β→C8, C4β→C6, C4α→C8, or C4α→C6 bonds, A-type proanthocyanidins such as Procyanidin A2 have an additional interflavan bond C2β→O7 . Specifically, Procyanidin A2 is structurally identified as (+)-epicatechin-(4β-8,2β-O-7)-epicatechin .
The compound is also known by several synonyms including Proanthocyanidin A2, Procyanidol A2, and Procyanidoepicatechin . Its systematic IUPAC name is (2R,3R,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanobenzo dioxocino[4,5-h]chromene-3,5,11,13,15-pentaol .
Physical and Chemical Properties
The physicochemical properties of Procyanidin A2 are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C30H24O12 |
Molecular Weight | 576.5 g/mol |
Physical State | Solid |
Color | White to pink |
Melting Point | 300°C |
Solubility | Soluble in DMSO, ethanol, methanol; sparingly soluble in water |
pKa (Predicted) | 8.77±0.70 |
CAS Number | 41743-41-3 |
Table 1: Physicochemical properties of Procyanidin A2
Natural Sources
Procyanidin A2 is distributed in various plant species and plant parts. It has been reported in:
The compound is predominantly located in plant tissues such as the nucleus, shell, seed, flower, and leaves of many plant species . Its presence in these natural sources contributes to the potential health benefits associated with consumption of these foods.
Biological Activities
Antioxidant Activity
Procyanidin A2 exhibits potent antioxidant properties, which are central to many of its biological effects. Research has demonstrated that it can:
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Suppress reactive oxygen species (ROS) production in a concentration-dependent manner (0-80 μM)
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Upregulate the expression of antioxidant enzymes including NF-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1)
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Downregulate Kelch-like ECH-associated protein 1 (Keap-1), which is a negative regulator of Nrf2
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Reverse lipopolysaccharide (LPS)-induced Nrf2 translocation from the nucleus to the cytoplasm
These mechanisms collectively contribute to the compound's ability to protect cells against oxidative damage.
Anti-inflammatory Activity
Procyanidin A2 demonstrates significant anti-inflammatory effects through multiple pathways. Studies in LPS-stimulated RAW264.7 macrophage cells have shown that Procyanidin A2 can:
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Inhibit the production of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6)
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Suppress the release of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO)
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Reduce the activation of the nuclear factor-κB (NF-κB) pathway by decreasing phosphorylation of key proteins (p-IKKα/β, p-IκBα, and p-p65)
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Inhibit the mitogen-activated protein kinase (MAPK) pathway by reducing phosphorylation of p38, JNK, and ERK
These anti-inflammatory properties make Procyanidin A2 a compound of interest for conditions characterized by chronic inflammation.
Anti-diabetic Activity
Research has revealed that Procyanidin A2 possesses promising anti-diabetic properties. Studies have demonstrated that it can:
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Inhibit α-glucosidase with an IC50 value of 0.27 ± 0.01 μg/mL, suggesting potential for postprandial management of type 2 diabetes
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Downregulate glucose-6-phosphatase mRNA levels in diabetic mice
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Prevent hyperglycemia and disturbances in glucose homeostasis
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Protect against bisphenol A-induced reduction in pancreatic and duodenal homebox 1 (Pdx1) and glucose transporter 2 (Glut2) gene expression
These findings suggest that Procyanidin A2 may be effective in both the prevention and management of diabetes mellitus.
Molecular Mechanisms
Procyanidin A2 exerts its biological effects through interaction with several key cellular signaling pathways. The primary molecular mechanisms include:
NF-κB Pathway Modulation
Procyanidin A2 has been shown to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation. It decreases the phosphorylation of IKKα/β, IκBα, and p65 proteins, thereby inhibiting the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes .
MAPK Pathway Inhibition
The MAPK pathway is another important mediator of inflammatory responses targeted by Procyanidin A2. The compound reduces the phosphorylation of p38, JNK, and ERK, which are key components of the MAPK cascade .
Nrf2 Pathway Activation
Procyanidin A2 activates the Nrf2 antioxidant response pathway by:
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Increasing Nrf2 expression
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Promoting Nrf2 nuclear translocation
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Inducing the expression of HO-1 and other antioxidant enzymes
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Reducing Keap-1 expression, which normally sequesters Nrf2 in the cytoplasm
This activation of the Nrf2 pathway enhances cellular antioxidant capacity and protects against oxidative stress.
Research Status and Future Directions
Although significant progress has been made in understanding the biological activities of Procyanidin A2, several areas require further investigation:
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The bioavailability and pharmacokinetics of Procyanidin A2 remain poorly characterized
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Clinical studies are needed to validate the therapeutic potential observed in preclinical models
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The structure-activity relationship of Procyanidin A2 compared to other procyanidins deserves more detailed examination
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Development of improved synthetic or extraction methods could facilitate more extensive research and potential therapeutic applications
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